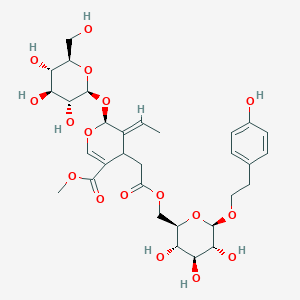![molecular formula C22H36O2 B208284 (1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)
(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as HDOH and has been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
Analgesic Properties
(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol, as part of a cannabinoid-derived compound, has been studied for its analgesic properties. Research indicates that this compound, along with similar derivatives, possesses potent analgesic effects, comparable to morphine in some pain models. This suggests a potential application in pain management (Melvin et al., 1984).
Antidepressant Activity
Derivatives of this compound have been explored for their antidepressant activity. Specifically, research on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which are structurally related, has shown promise in inhibiting neurotransmitter uptake and demonstrating potential antidepressant activity in rodent models. This points to potential applications in treating depressive disorders (Yardley et al., 1990).
Structural and Molecular Studies
Structural and molecular docking studies of similar cyclohexanol derivatives have been conducted to explore their potential in medicine, especially for their anticancer properties. These studies focus on understanding the molecular interactions and binding patterns, which are crucial for developing new pharmaceutical agents (Kokila et al., 2017).
Neurochemical Profile
Compounds related to (1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol have been studied for their neurochemical profile, indicative of potential antidepressant activity. The absence of certain side effects common to tricyclic antidepressants in these compounds suggests a unique profile that could be beneficial in psychiatric medication (Muth et al., 1986).
Synthesis and Chemical Reactivity
Studies on the synthesis and reactivity of cyclohexanol derivatives provide insights into their potential pharmaceutical applications. For instance, research on the facile synthesis of tetrahydropyrimido derivatives from cyclohexanone highlights methods to create compounds with potential antimicrobial activity (Elkholy & Morsy, 2006).
Brain Receptor Binding
Certain cyclohexanol derivatives, structurally related to (1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol, have been studied for their specific brain receptor binding properties. This research contributes to our understanding of how these compounds interact with the brain, which is essential for developing new neurological drugs (Marien et al., 1987).
properties
Product Name |
(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol |
|---|---|
Molecular Formula |
C22H36O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-[(1S,3S)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19-/m0/s1 |
InChI Key |
HNMJDLVMIUDJNH-HKUYNNGSSA-N |
Isomeric SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@@H](C2)O)O |
SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Canonical SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
synonyms |
rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



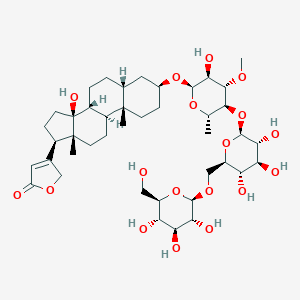
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

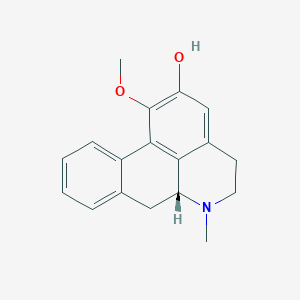
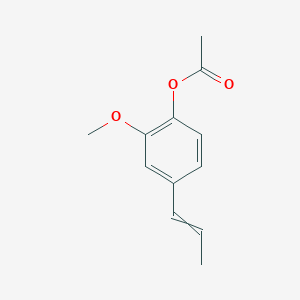
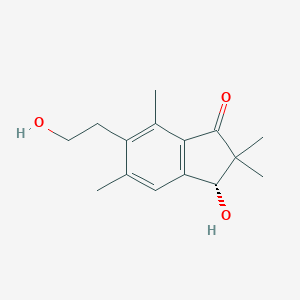
![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

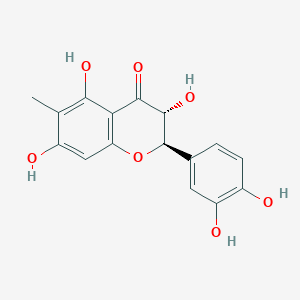
![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)
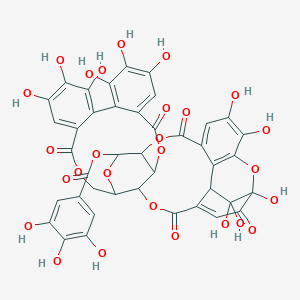
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)
![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)
